(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound features a benzamide core linked to a benzo[d]thiazole ring substituted with a 3-(2-ethoxyethyl) group and a 6-sulfamoyl moiety. The Z-configuration indicates stereoselective positioning around the thiazolidinone double bond, which is critical for molecular interactions .
Key structural attributes include:
- Benzo[d]thiazole scaffold: Provides rigidity and aromaticity, common in bioactive molecules.
- 2-Ethoxyethyl side chain: Introduces hydrophobicity and steric bulk, which may influence membrane permeability.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O6S3/c1-2-34-16-15-28-21-12-11-20(36(25,30)31)17-22(21)35-24(28)26-23(29)18-7-9-19(10-8-18)37(32,33)27-13-5-3-4-6-14-27/h7-12,17H,2-6,13-16H2,1H3,(H2,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYCRMSGXHWNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes an azepane ring, a sulfonyl group, and a benzo[d]thiazole moiety, which are critical for its interaction with biological targets.
Chemical Structure
The chemical structure of (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
| Molecular Formula | C23H27N3O4S2 |
| Molecular Weight | 463.60 g/mol |
| Canonical SMILES | CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various disease pathways, providing a therapeutic effect against conditions such as cancer and infections.
- Receptor Modulation : It can interact with cellular receptors, potentially altering their signaling pathways, which is crucial in the treatment of diseases.
- Induction of Apoptosis : In cancer cells, it may induce programmed cell death by disrupting critical cellular processes.
Biological Activity Studies
Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives similar to (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide. These studies have demonstrated promising results in various biological assays.
In Vitro Studies
In vitro assays have shown that this compound exhibits significant inhibitory activity against several key enzymes and receptors:
- Carbonic Anhydrase Inhibition : Compounds with similar structures have been reported to inhibit carbonic anhydrase isoforms with subnanomolar inhibition constants, suggesting potential applications in treating glaucoma and other conditions .
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.
Case Studies
Several case studies highlight the efficacy of compounds related to (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide:
- A study demonstrated that sulfonamide derivatives exhibited potent activity against prostate cancer cells, leading to a decrease in tumor size in animal models .
- Another investigation revealed that these compounds could effectively target bacterial infections, showcasing their potential as broad-spectrum antimicrobial agents .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s closest analogs differ in substituents on the benzo[d]thiazole ring and adjacent functional groups. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Properties
- Solubility : The sulfamoyl group in the target compound enhances water solubility compared to ethoxy or fluoro substituents in analogs .
- Lipophilicity (logP) : The 2-ethoxyethyl chain increases logP relative to ethyl or unsubstituted derivatives, suggesting improved membrane permeability.
- Metabolic Stability : The azepane-sulfonyl group may confer resistance to oxidative metabolism compared to simpler sulfonamides .
Q & A
Q. How to validate the proposed enzyme inhibition mechanism?
- Enzyme kinetics : Measure Km and Vmax shifts (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). X-ray co-crystallography resolves ligand-enzyme interactions at ≤2.0 Å resolution .
Methodological Notes
- Contradictions : and report conflicting yields (65% vs. 42%) for similar coupling steps, likely due to solvent choice (DMF vs. THF).
- Optimization : DOE (Design of Experiments) approaches, such as response surface methodology, are recommended for reaction condition screening .
- Safety : Nitro intermediates () require handling in fume hoods due to explosive risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
